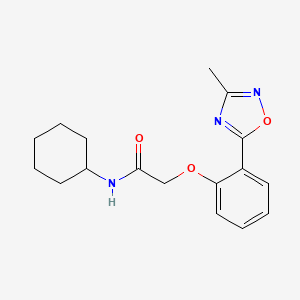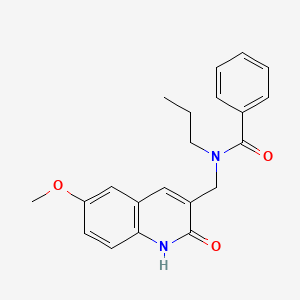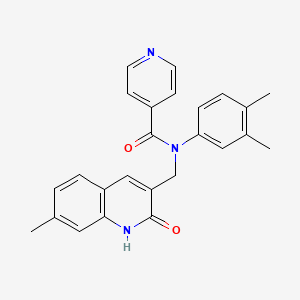
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPOP and is synthesized through a series of chemical reactions.
作用機序
FPOP's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of the proteasome, which is responsible for the degradation of proteins. This leads to an accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. FPOP has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response.
Biochemical and Physiological Effects:
FPOP has been shown to have a number of biochemical and physiological effects. Studies have shown that FPOP can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of arthritis. FPOP has also been shown to inhibit the activity of the proteasome and NF-κB.
実験室実験の利点と制限
One advantage of using FPOP in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. FPOP has been shown to be effective in inducing apoptosis in cancer cells and reducing inflammation in animal models of arthritis. Another advantage is that FPOP is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using FPOP in lab experiments is its potential toxicity. Studies have shown that FPOP can induce cytotoxicity in normal cells, which may limit its therapeutic potential. Another limitation is that FPOP's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on FPOP. One area of research is to optimize its therapeutic potential for cancer and inflammatory diseases. This may involve identifying the optimal dosage and administration route, as well as developing more selective inhibitors of the proteasome.
Another area of research is to investigate FPOP's potential as a neuroprotective agent. Studies have shown that FPOP can protect neurons from oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Finally, research on FPOP's potential as an agricultural pesticide is another area of future research. Studies have shown that FPOP can inhibit the growth of plant pathogens, which may have implications for the development of new pesticides.
合成法
FPOP is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoic acid. This is followed by a reaction with hydrazine hydrate to form 2-hydrazinyl-2-furoic acid. The next step involves the reaction of 2-hydrazinyl-2-furoic acid with ethyl acetoacetate to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester. The final step involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester with 4-methoxyphenylhydrazine to form FPOP.
科学的研究の応用
FPOP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anticancer properties. Studies have shown that FPOP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. FPOP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is FPOP's potential as an anti-inflammatory agent. Studies have shown that FPOP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FPOP has also been shown to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-12-6-4-11(5-7-12)17-14(20)8-9-15-18-16(19-23-15)13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQALJUYLGGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)